N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide
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Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-(3-chloro-4-fluorophenyl)ethanediamide is a complex organic compound featuring a bithiophene moiety, a hydroxyethyl group, and a substituted ethanediamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-(3-chloro-4-fluorophenyl)ethanediamide typically involves multiple steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the bithiophene is replaced by a hydroxyethyl group.
Formation of the Ethanediamide Structure: The final step involves the reaction of the hydroxyethyl-bithiophene intermediate with 3-chloro-4-fluoroaniline under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bithiophene moiety can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-(3-chloro-4-fluorophenyl)ethanediamide is studied for its electronic properties, making it a candidate for organic semiconductors and conductive polymers.
Biology
In biological research, this compound could be explored for its potential interactions with biological macromolecules, possibly serving as a probe or a ligand in biochemical assays.
Medicine
Medicinally, the compound’s structure suggests it could be investigated for anti-inflammatory or anticancer properties, given the presence of the bithiophene and substituted phenyl groups, which are common in bioactive molecules.
Industry
In industry, the compound might be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or photovoltaic cells, due to its conjugated system and potential for electron transport.
Mechanism of Action
The mechanism by which N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-(3-chloro-4-fluorophenyl)ethanediamide exerts its effects would depend on its specific application. For instance, in electronic applications, its mechanism involves the delocalization of electrons across the conjugated bithiophene system, facilitating charge transport. In biological systems, it might interact with specific proteins or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-(3-chlorophenyl)ethanediamide
- N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-(4-fluorophenyl)ethanediamide
Uniqueness
Compared to similar compounds, N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-(3-chloro-4-fluorophenyl)ethanediamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its electronic properties and reactivity. This dual substitution can enhance its stability and modify its interaction with other molecules, making it particularly valuable in specific applications like organic electronics or targeted drug design.
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide is a complex organic compound notable for its unique structural features, which include a bithiophene moiety and an ethanediamide framework. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound's structure can be broken down into several key components:
- Bithiophene Moiety : This component contributes to the compound's electronic properties, allowing for π–π stacking interactions with biological molecules.
- Hydroxyethyl Group : This group enhances solubility and may facilitate hydrogen bonding with target biomolecules.
- Chloro- and Fluorophenyl Substituents : These halogenated groups can influence the compound's lipophilicity and biological activity.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic synthesis techniques. The synthetic route may require optimization to enhance yield and purity. Characterization methods such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure of the synthesized compound.
Antimicrobial Properties
Research indicates that compounds with a similar structural framework exhibit significant antimicrobial activity. For instance, derivatives of bithiophene have been shown to possess antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism of action is often attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.
Antitumor Activity
Preliminary studies on structurally related compounds suggest potential anticancer properties. Some bithiophene derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The specific pathways involved may include the regulation of cell cycle proteins or apoptosis-related genes.
Enzyme Inhibition
The ethanediamide structure in this compound is known to interact with various enzymes, potentially acting as an inhibitor. For example, similar compounds have been studied for their ability to inhibit proteases and kinases, which are crucial in many signaling pathways associated with disease progression.
Case Studies
-
Antibacterial Activity :
- A study evaluated the antibacterial efficacy of bithiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting strong antibacterial potential .
- Anticancer Effects :
-
Enzyme Interaction Studies :
- Research has demonstrated that certain bithiophene derivatives can inhibit key enzymes involved in cancer metabolism, showcasing their potential as therapeutic agents in cancer treatment .
Comparative Analysis
Compound Name | Structure Features | Biological Activity |
---|---|---|
Bithiophene Derivative 1 | Bithiophene + Hydroxyethyl | Antibacterial |
Bithiophene Derivative 2 | Bithiophene + Amide | Antitumor |
N-(2-{[2,2'-bithiophene]-5-yl}-N'-(3-chloro-4-fluorophenyl)ethanediamide | Bithiophene + Chloro/Fluoro Substituents | Potential antimicrobial and anticancer |
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3S2/c19-11-8-10(3-4-12(11)20)22-18(25)17(24)21-9-13(23)14-5-6-16(27-14)15-2-1-7-26-15/h1-8,13,23H,9H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCDZZWGISZXQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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